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Compound of Interest

Compound Name: 2-Ethyl-4-methyl-1-pentene

Cat. No.: B13799448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
4-methyl-1-pentene (C₈H₁₆), a branched-chain olefin. The document details predicted Nuclear

Magnetic Resonance (NMR) data, and experimental Infrared (IR) and Mass Spectrometry (MS)

data. Furthermore, it outlines the general experimental protocols for obtaining such spectra,

offering a foundational understanding for researchers in the field.

Spectroscopic Data
The following sections present the available spectroscopic data for 2-Ethyl-4-methyl-1-
pentene in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally-derived NMR data for 2-Ethyl-4-methyl-1-pentene is not readily

available in public spectral databases. However, based on established principles of NMR

spectroscopy and computational models, predicted ¹H and ¹³C NMR chemical shifts have been

determined. These predictions offer valuable insights into the molecular structure.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethyl-4-methyl-1-pentene
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Protons
Chemical Shift
(ppm)

Predicted
Multiplicity

Integration

=CH₂ 4.5 - 5.0 m 2H

-CH(CH₃)₂ 1.6 - 1.9 m 1H

-CH₂-CH₃ 1.9 - 2.2 q 2H

-CH₂-CH(CH₃)₂ 1.2 - 1.5 d 2H

-CH(CH₃)₂ 0.8 - 1.0 d 6H

-CH₂-CH₃ 0.9 - 1.1 t 3H

m = multiplet, q = quartet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethyl-4-methyl-1-pentene

Carbon Atom Chemical Shift (ppm)

C1 (=CH₂) 108 - 112

C2 (C=) 148 - 152

C3 (-CH₂-CH₃) 28 - 32

C4 (-CH₂-) 45 - 49

C5 (-CH) 26 - 30

C6, C7 (-CH(CH₃)₂) 22 - 26

C8 (-CH₂-CH₃) 12 - 16

Infrared (IR) Spectroscopy
The infrared spectrum of 2-Ethyl-4-methyl-1-pentene, also known as 3-ethyl-4-methyl-1-

pentene, has been experimentally determined and is available through the NIST/EPA Gas-

Phase Infrared Database.[2] Key absorption bands are characteristic of its alkene and alkane

functionalities.
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Table 3: Key IR Absorption Bands for 2-Ethyl-4-methyl-1-pentene

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3080 C-H stretch =C-H (alkene)

~2960 C-H stretch -C-H (alkane)

~1645 C=C stretch Alkene

~1465 C-H bend -CH₂- and -CH₃

~890 C-H bend =CH₂ (out-of-plane)

Mass Spectrometry (MS)
The mass spectrum of 2-Ethyl-4-methyl-1-pentene has been obtained via Gas

Chromatography-Mass Spectrometry (GC-MS). The data is available in the NIST Mass

Spectrometry Data Center.[3] The fragmentation pattern provides information about the

molecular weight and the stability of the resulting carbocations.

Table 4: Key Mass Spectrometry Data for 2-Ethyl-4-methyl-1-pentene

m/z Relative Abundance Putative Fragment

112 Low [M]⁺ (Molecular Ion)

97 Moderate [M - CH₃]⁺

83 High [M - C₂H₅]⁺

70 High [C₅H₁₀]⁺

55 Very High [C₄H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These

protocols are generalized for a volatile organic compound like 2-Ethyl-4-methyl-1-pentene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure

of 2-Ethyl-4-methyl-1-pentene.

Methodology:

Sample Preparation:

A small quantity of purified 2-Ethyl-4-methyl-1-pentene is dissolved in a deuterated

solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

The concentration is adjusted to be optimal for the spectrometer being used.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumental Analysis:

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

For ¹H NMR, a standard single-pulse experiment is performed.

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to

single lines for each unique carbon atom.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-

domain spectrum.

The spectrum is phased, baseline-corrected, and referenced to the internal standard.

Integration of the ¹H NMR signals is performed to determine the relative number of protons

for each resonance.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Ethyl-4-methyl-1-pentene.

Methodology:

Sample Preparation:

For a volatile liquid, the spectrum can be obtained using a gas-phase IR cell. The liquid is

injected into the cell, where it vaporizes.

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or

KBr).

Instrumental Analysis:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty cell or clean salt plates is first recorded.

The sample spectrum is then recorded, and the background is automatically subtracted.

The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Ethyl-4-methyl-1-
pentene.

Methodology:

Sample Introduction:

The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for

separation from any impurities.

The volatile compound is injected into the GC, where it travels through a capillary column

and is separated based on its boiling point and interactions with the column's stationary

phase.
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Ionization:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

Electron Impact (EI) is a common ionization method for such molecules, where high-

energy electrons bombard the sample, causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

The separated ions are detected, and their abundance is recorded, generating a mass

spectrum.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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